molecular formula C16H17NO3 B2842785 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 92449-58-6

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2842785
CAS RN: 92449-58-6
M. Wt: 271.316
InChI Key: PXCSZAGGZYACSN-GZTJUZNOSA-N
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Description

“2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H17NO3 and a molecular weight of 271.31 .


Molecular Structure Analysis

The molecular structure of “2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol” is characterized by its molecular formula C16H17NO3 . A similar compound, “2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol”, was found to have two molecules in its asymmetric unit, with dihedral angles between the 3-ethoxy-2-hydroxybenzaldehyde and toluidine moieties of 16.87 (8) and 19.93 (6)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol” include its molecular formula C16H17NO3 and molecular weight 271.31 . More detailed properties such as boiling point, melting point, and vapor pressure are not available in the resources I found.

Scientific Research Applications

Synthesis and Structural Analysis

Crystalline Fluoro-Functionalized Imines

Research has explored the synthesis of halo-functionalized crystalline Schiff base compounds, highlighting their potential in nonlinear optical (NLO) applications due to their structural properties and stability. These compounds demonstrate significant interest in materials science, particularly for their optical and electronic properties (Ashfaq et al., 2022).

Spectroscopy and DFT Calculations

Spectroscopic studies and density functional theory (DFT) calculations provide insights into the molecular structure and electronic properties of similar compounds. These investigations reveal the importance of intermolecular interactions and the stability of these compounds, which are crucial for their application in various scientific fields (Alaşalvar et al., 2015).

Potential Applications

Therapeutical and Pharmacological Uses

Imines, including compounds with structures similar to 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol, have shown a broad range of uses in chemistry and medicine. Their pharmacophoric properties make them accessible and versatile for developing novel therapeutic agents. Research into their synthesis, structural characteristics, and interaction with biological targets underscores their potential in drug design and pharmacology (Tatlidil et al., 2022).

Antibacterial and Antioxidant Activities

Studies have also focused on the antibacterial and antioxidant activities of tridentate substituted salicylaldimines, revealing that specific substituents can significantly enhance these properties. This research suggests potential applications in developing new antimicrobial and antioxidant agents, contributing to healthcare and material preservation (Oloyede-Akinsulere et al., 2018).

Metal Complexes and Coordination Chemistry

The synthesis and characterization of metal complexes using compounds similar to 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol have been explored. These studies demonstrate the compounds' ability to form stable complexes with metals, offering applications in catalysis, materials science, and luminescence studies. The unique properties of these complexes, such as electrical conductivity and luminescence, highlight their potential in developing new materials and electronic devices (Gonul et al., 2018).

Future Directions

“2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . Therefore

properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCSZAGGZYACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92449-58-6
Record name ALPHA-(4-ETHOXYPHENYLIMINO)-6-METHOXY-O-CRESOL
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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